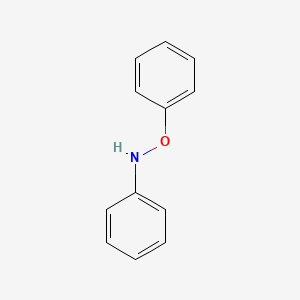

Phenoxyaniline

Descripción

Propiedades

Fórmula molecular |

C12H11NO |

|---|---|

Peso molecular |

185.22 g/mol |

Nombre IUPAC |

N-phenoxyaniline |

InChI |

InChI=1S/C12H11NO/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10,13H |

Clave InChI |

GYNAVKULVOETAD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)NOC2=CC=CC=C2 |

Origen del producto |

United States |

Foundational & Exploratory

The Synthesis of 2-Phenoxyaniline and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for 2-phenoxyaniline (B124666) and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The core structure, featuring a diaryl ether linkage, serves as a versatile scaffold for molecules with a wide range of biological activities. This document details the primary synthetic routes, including the classical Ullmann condensation and the modern Buchwald-Hartwig amination, offering detailed experimental protocols and quantitative data to facilitate their application in a research and development setting. Furthermore, this guide explores the relevance of 2-phenoxyaniline derivatives in drug discovery, with a focus on their role as inhibitors of key signaling pathways implicated in cancer and other diseases.

Introduction

2-Phenoxyaniline and its derivatives are a class of diaryl ether compounds that have garnered substantial attention across various scientific disciplines, including medicinal chemistry, agrochemistry, and materials science.[1] The linkage of a phenyl ring to an aniline (B41778) moiety via an ether bond creates a stable and versatile molecular backbone.[1] This structure allows for extensive functionalization on both aromatic rings, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[1]

Historically, the synthesis of these compounds dates back to the early 20th century, initially relying on Ullmann-type coupling reactions.[1] The advent of modern cross-coupling methodologies has since provided more efficient and versatile synthetic pathways.[1] In recent years, derivatives of 2-phenoxyaniline have emerged as potent modulators of various biological targets, including enzymes and signaling pathways critical in diseases such as cancer, inflammation, and cardiovascular disorders.[1] Their utility also extends to the agrochemical sector as herbicides and fungicides, and in materials science for the development of advanced polymers and organic electronics.[1]

This guide is intended to be a valuable resource for professionals engaged in the exploration and application of this important class of molecules, providing both foundational knowledge and practical experimental details.

Synthetic Methodologies

The principal challenge in the synthesis of 2-phenoxyaniline and its derivatives lies in the formation of the diaryl ether bond. The two most prominent and effective methods to achieve this are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of diaryl ethers from a phenol (B47542) and an aryl halide.[1] This method has been a cornerstone of diaryl ether synthesis for over a century.[2] Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210°C), stoichiometric amounts of copper, and high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[3] Modern advancements have led to the development of catalytic systems that operate under milder conditions.[2]

General Reaction Scheme:

Ar-X + Ar'-OH --(Cu catalyst, Base)--> Ar-O-Ar'

Table 1: Ullmann Condensation Conditions for the Synthesis of 2-Phenoxyaniline Derivatives

| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Iodo-4-methylaniline | 4-Methylphenol (p-cresol) | CuI (0.1 eq) | K₂CO₃ (2.0 eq) | DMF or DMSO | 120-160 | 12-24 | Not specified | [4] |

| 4-Chloronitrobenzene | Phenol | Copper | KOH | Not specified | High | Not specified | Not specified | [3] |

| Electron-rich aryl bromides | Electron-rich phenols | Br(PPh₃)Cu (catalytic) | Cs₂CO₃ | NMP | Not specified | 17-24 | 70 | [5] |

| Bromaminic acid | Alkyl- or aryl-amines | Elemental Copper | Phosphate buffer | Water | Microwave | 0.03-0.5 | Not specified | [6] |

| Aryl Iodides/Bromides | Phenols | CuI | N,N-dimethylglycine | Not specified | 90 | Not specified | Not specified | [7] |

Experimental Protocol: Ullmann Condensation for 4-Methyl-2-(4-methylphenoxy)aniline Synthesis [4]

-

Materials:

-

2-Iodo-4-methylaniline (1.0 eq)

-

4-Methylphenol (p-cresol) (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a dry reaction flask maintained under an inert atmosphere (e.g., nitrogen or argon), add 2-iodo-4-methylaniline, 4-methylphenol, potassium carbonate, and the copper catalyst.

-

Add the anhydrous solvent (DMF or DMSO) to the flask.

-

Heat the reaction mixture to a temperature between 120-160 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-Methyl-2-(4-methylphenoxy)aniline.

-

Diagram 1: Generalized Workflow for Ullmann Synthesis

Caption: A generalized workflow for the synthesis and purification of 2-phenoxyaniline derivatives via Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for the formation of C-N bonds.[4][8] This reaction generally offers milder conditions, broader substrate scope, and greater functional group tolerance compared to the Ullmann condensation.[8] The synthesis of 2-phenoxyaniline derivatives can be achieved by coupling an aniline with a phenoxy-substituted aryl halide or a phenol with an amino-substituted aryl halide.

General Reaction Scheme:

Ar-X + H₂N-Ar' --(Pd catalyst, Ligand, Base)--> Ar-NH-Ar'

Table 2: Buchwald-Hartwig Amination Conditions for the Synthesis of Diaryl Amines

| Aryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chlorobromobenzene | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 91 (conversion) | [9] |

| Aryl bromides/chlorides/triflates | Phenols | Not specified | Bulky aryldialkylphosphines | NaH or K₃PO₄ | Toluene | 100 | Not specified | Not specified | [7] |

| Aryl chlorides | Primary amines | Pd(OAc)₂ | XantPhos | DBU | Not specified | Elevated | 1 | Good | [10] |

| Aryl halides | Secondary/Primary amines | Pd(II) complexes | N-heterocyclic carbene | Not specified | Not specified | Mild | Not specified | Good to quantitative | [11] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [8]

-

Materials:

-

Aryl halide (e.g., 2-chlorobromobenzene) (1.0 eq)

-

Amine (e.g., aniline) (1.0-1.5 eq)

-

Palladium source (e.g., Pd(OAc)₂) (1-5 mol%)

-

Phosphine (B1218219) ligand (e.g., XPhos) (1-5 mol%)

-

Base (e.g., Cs₂CO₃, NaOtBu) (1.5-2.0 eq)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Ethyl acetate

-

Celite

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium source, the phosphine ligand, and the base.

-

Add the aryl halide and the amine, followed by the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC/MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove insoluble salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired 2-phenoxyaniline derivative.

-

Relevance in Drug Development: Targeting Signaling Pathways

2-Phenoxyaniline derivatives have been identified as potent inhibitors of several key signaling pathways that are often dysregulated in human diseases, particularly cancer.[1] Their ability to interfere with these pathways underscores their therapeutic potential.

Inhibition of the MAPK/ERK Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[12][13] Aberrant activation of this pathway is a common feature in many cancers.[14] Certain 3-cyano-4-(phenoxyanilino)quinoline derivatives have been shown to be potent inhibitors of MEK (MAP Kinase Kinase), a central component of this pathway.[12]

Diagram 2: The MAPK/ERK Signaling Pathway and MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by 3-cyano-4-(phenoxyanilino)quinoline derivatives targeting MEK.

Inhibition of the PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway plays a significant role in cell growth, migration, and angiogenesis.[15][16] Dysregulation of this pathway is implicated in various cancers and fibrotic diseases.[17] 4-Phenoxyquinoline derivatives, which are structurally related to 2-phenoxyaniline, have been developed as inhibitors of PDGFR tyrosine kinase.

Diagram 3: The PDGFR Signaling Pathway and Inhibition

Caption: Inhibition of the PDGFR signaling pathway by 4-phenoxyquinoline derivatives.

Conclusion

The 2-phenoxyaniline scaffold represents a privileged structure in the development of biologically active compounds. The synthetic routes to this core, primarily the Ullmann condensation and the Buchwald-Hartwig amination, have evolved to become highly efficient and versatile, accommodating a wide range of substrates and functional groups. The demonstrated efficacy of 2-phenoxyaniline derivatives as inhibitors of key signaling pathways like MAPK/ERK and PDGFR highlights their significant therapeutic potential, particularly in oncology. This technical guide provides researchers, scientists, and drug development professionals with the essential synthetic protocols and biological context to further explore and exploit this valuable class of molecules in the pursuit of novel therapeutics. The continued investigation into the structure-activity relationships of these compounds, aided by advanced synthetic and computational tools, will undoubtedly pave the way for the development of next-generation drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. sinobiological.com [sinobiological.com]

- 3. cdn-links.lww.com [cdn-links.lww.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 8. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]

chemical and physical properties of 4-phenoxyaniline

An In-depth Technical Guide to 4-Phenoxyaniline (B93406): Properties, Synthesis, and Applications

Introduction

4-Phenoxyaniline, also known as 4-aminodiphenyl ether, is an aromatic organic compound with the chemical formula C₁₂H₁₁NO.[1][2] It is characterized by an aniline (B41778) core substituted with a phenoxy group at the para position. This bifunctional molecule serves as a versatile intermediate in the synthesis of a wide range of commercially significant products, including dyes, pigments, pharmaceuticals, and high-performance polymers.[3][4] Its unique chemical structure allows for various reactions, making it a valuable building block in organic synthesis.[2] This guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in drug development.

Chemical and Physical Properties

4-Phenoxyaniline is typically a white to light yellow or brown to green-brown crystalline solid or powder at room temperature.[1][2][5] It possesses a faint, amine-like odor.[1] The compound is stable under normal temperatures and pressures.[6]

Quantitative Data

The key physical and chemical properties of 4-phenoxyaniline are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₁NO | [2][3] |

| Molecular Weight | 185.22 g/mol | [7][8] |

| CAS Number | 139-59-3 | [1][2][5] |

| Melting Point | 70-86 °C | [1][3][5][9][10] |

| Boiling Point | 320 °C at 760 mmHg; 140 °C at 2.25-3.0 mmHg | [5][6][10] |

| Density | ~1.1 g/cm³ | [6] |

| Water Solubility | < 1 g/L at 20 °C | [1][6][10] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether, isopropanol, toluene, and 1,2-dichloroethane.[1][2][10] | |

| pKa | 4.75 ± 0.10 (Predicted) | [1][5] |

| LogP | 2.36 | [6] |

| Flash Point | 155.8 ± 16.4 °C | [6] |

Experimental Protocols

Synthesis of 4-Phenoxyaniline

A common method for the synthesis of 4-phenoxyaniline involves the reduction of 4-nitrophenyl phenyl ether.[1] An alternative approach is the Ullmann condensation.

1. Reduction of 4-Nitrophenyl Phenyl Ether

This protocol describes the synthesis of p-phenoxyaniline from (4-nitro-phenyl)-phenyl ether using hydrazine (B178648) monohydrate as the reducing agent and graphite (B72142) powder as a catalyst.

-

Materials:

-

(4-nitro-phenyl)-phenyl ether

-

Hydrazine monohydrate

-

Graphite powder (325 mesh)

-

Ethanol

-

-

Procedure:

-

In a reaction vessel, dissolve (4-nitro-phenyl)-phenyl ether in ethanol.

-

Add graphite powder as a catalyst to the solution.

-

Add hydrazine monohydrate to the mixture.

-

Heat the reaction mixture. The reaction is typically complete within 2 hours.

-

Monitor the progress of the reaction using an appropriate technique (e.g., TLC).

-

Upon completion, the product can be isolated and purified. This method has a reported yield of 87%.[1]

-

2. Ullmann Condensation

This procedure details the synthesis of a diaryl ether, which can be adapted for 4-phenoxyaniline, using an Ullmann-type coupling reaction.

-

Materials:

-

An appropriate iodobenzene (B50100) derivative (e.g., 4-iodoaniline) and phenol (B47542) (or 4-aminophenol (B1666318) and iodobenzene)

-

Copper(II) glycinate (B8599266) monohydrate (catalyst)

-

Potassium hydroxide (B78521) (KOH)

-

Dry Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of the iodo-aromatic compound (1.0 mmol) and the phenolic compound (1.0 mmol) in dry DMSO (2.0 ml), add the Cu catalyst (0.02 mmol) and KOH (2.0 equiv).[11]

-

Heat the reaction mixture at 80 °C for 8 hours, monitoring the reaction's progress by TLC.[11]

-

After cooling to room temperature, separate the precipitated catalyst by filtration.[11]

-

Dilute the filtrate with ethyl acetate (10 ml).[11]

-

Wash the organic layer with water and dry it over anhydrous Na₂SO₄.[11]

-

Evaporate the solvent under vacuum to obtain the crude product.[11]

-

Purify the crude product by column chromatography using hexane as the eluent to yield the final product.[11]

-

Purification

Crystallization is a common method for the purification of 4-phenoxyaniline.

-

Procedure:

-

Dissolve the crude 4-phenoxyaniline in a minimal amount of hot water.[1][5]

-

Allow the solution to cool slowly to room temperature, then potentially in an ice bath, to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals.

-

Applications in Drug Development and Biological Interactions

4-Phenoxyaniline is a significant intermediate in the pharmaceutical industry.[3][4] Its structure is a precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs), including anti-cancer agents.[3] The phenoxy aniline moiety can be found in molecules designed to interact with specific biological targets.

Furthermore, studies have investigated the interaction of 4-phenoxyaniline analogues with metabolic enzymes, such as the cytochrome P450 family, specifically CYP2B enzymes.[12] These enzymes are crucial for the metabolism of xenobiotics. Understanding how compounds like 4-phenoxyaniline and its derivatives interact with these enzymes is vital in drug development for predicting metabolic pathways and potential drug-drug interactions.[12] For instance, N-acyl derivatives of 4-phenoxyaniline have been used as spin labels to study interactions with proteins like bovine serum albumin.[13]

Visualizations

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 139-59-3: 4-Phenoxyaniline | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Phenoxyaniline | 139-59-3 [chemicalbook.com]

- 6. 4-Phenoxyaniline | CAS#:139-59-3 | Chemsrc [chemsrc.com]

- 7. (4-Aminophenoxy)benzene | C12H11NO | CID 8764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-苯氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemicalpoint.eu [chemicalpoint.eu]

- 10. 4-Phenoxyaniline, 97% | Fisher Scientific [fishersci.ca]

- 11. 4-Phenoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Interaction of N-acyl derivative of 4-phenoxyaniline spin label with bovine serum albumin in water and in trehalose solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Exploring Novel Phenoxyaniline-Based Monomers for Advanced Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of advanced polymeric materials with tailored properties for specialized applications, particularly in the biomedical field, has led to the exploration of novel monomeric building blocks. Among these, phenoxyaniline derivatives have emerged as a promising class of monomers due to their unique structural features, which can impart desirable thermal, mechanical, and biological properties to the resulting polymers. This technical guide provides an in-depth exploration of the synthesis, polymerization, and potential applications of novel phenoxyaniline-based monomers, with a focus on their relevance to drug development.

Synthesis of Phenoxyaniline-Based Monomers

The core of a phenoxyaniline monomer is the diaryl ether linkage connecting a phenyl group to an aniline (B41778) moiety. The synthesis of these monomers can be primarily achieved through two robust and versatile cross-coupling methodologies: Ullmann condensation and Buchwald-Hartwig amination. The choice of method often depends on the desired substitution patterns on the aromatic rings, which allows for the fine-tuning of the monomer's properties.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. In the context of phenoxyaniline synthesis, this typically involves the coupling of a phenol (B47542) with an aryl halide.

Experimental Protocol: Ullmann Condensation for 4-Phenoxyaniline (B93406) Synthesis

-

Materials: 4-aminophenol (B1666318), iodobenzene (B50100), potassium carbonate (K₂CO₃), copper(I) iodide (CuI), N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) and iodobenzene (1.1 equivalents) in DMF.

-

Add potassium carbonate (2 equivalents) and copper(I) iodide (0.1 equivalents) to the mixture.

-

Heat the reaction mixture to 120-140°C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-phenoxyaniline.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. This method can be adapted to synthesize phenoxyaniline derivatives, typically by coupling an amine with an aryl halide.

Experimental Protocol: Buchwald-Hartwig Amination for N-Phenyl-4-phenoxyaniline Synthesis

-

Materials: 4-phenoxyaniline, bromobenzene (B47551), sodium tert-butoxide (NaOtBu), palladium(II) acetate (B1210297) (Pd(OAc)₂), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), toluene (B28343).

-

Procedure:

-

In a Schlenk tube, combine 4-phenoxyaniline (1 equivalent), bromobenzene (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

-

Add palladium(II) acetate (0.02 equivalents) and XPhos (0.04 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene to the mixture.

-

Heat the reaction mixture to 100-110°C and stir for 8-16 hours.

-

Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield N-phenyl-4-phenoxyaniline.

-

Polymerization of Phenoxyaniline-Based Monomers

The presence of the amine functionality in phenoxyaniline monomers allows for their polymerization through various techniques, including oxidative and enzymatic polymerization, to yield poly(phenoxyaniline)s. These polymers can also be incorporated as co-monomers in the synthesis of polyamides and polyimides, leveraging the reactivity of the amine group with carboxylic acid or anhydride (B1165640) functionalities.

Oxidative Polymerization

Oxidative polymerization is a common method for the synthesis of conducting polymers like polyaniline and its derivatives. This method can be adapted for phenoxyaniline monomers.

Hypothetical Experimental Protocol: Oxidative Polymerization of 4-Phenoxyaniline

-

Materials: 4-phenoxyaniline, ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), hydrochloric acid (HCl), methanol (B129727).

-

Procedure:

-

Dissolve 4-phenoxyaniline in a 1 M HCl solution and cool the mixture to 0-5°C in an ice bath.

-

Separately, prepare a solution of ammonium persulfate in 1 M HCl and cool it to 0-5°C.

-

Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution. A color change should be observed, indicating the initiation of polymerization.

-

Continue stirring the reaction mixture at 0-5°C for 4-6 hours.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer powder sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer and oligomers.

-

Dry the resulting poly(4-phenoxyaniline) powder under vacuum at 60°C.

-

Enzymatic Polymerization

Enzymatic polymerization offers a green and sustainable alternative to chemical methods, often proceeding under milder reaction conditions. Laccases are enzymes that can catalyze the oxidation of phenolic and anilinic compounds, making them suitable for the polymerization of phenoxyaniline monomers.[1][2]

Hypothetical Experimental Protocol: Laccase-Catalyzed Polymerization of 4-Phenoxyaniline

-

Materials: 4-phenoxyaniline, laccase (from Trametes versicolor), sodium acetate buffer (pH 5.0), ethanol.

-

Procedure:

-

Dissolve 4-phenoxyaniline in a sodium acetate buffer/ethanol mixture (e.g., 80:20 v/v).

-

Add laccase to the monomer solution.

-

Stir the reaction mixture at room temperature for 24-48 hours in the presence of air (oxygen is the co-substrate for laccase).

-

Monitor the formation of the polymer by observing the precipitation or by UV-Vis spectroscopy.

-

Terminate the reaction by adding an excess of a denaturing solvent like methanol.

-

Collect the precipitated polymer by centrifugation or filtration.

-

Wash the polymer with the buffer solution and deionized water.

-

Dry the poly(4-phenoxyaniline) under vacuum.

-

Characterization and Properties of Phenoxyaniline-Based Polymers

The resulting polymers from phenoxyaniline-based monomers are expected to exhibit a unique combination of properties derived from both the polyaniline-like backbone and the flexible ether linkages. Comprehensive characterization is crucial to understand their structure-property relationships.

Table 1: Anticipated Properties of Poly(phenoxyaniline)s

| Property | Expected Characteristics | Characterization Techniques |

| Molecular Weight | The molecular weight of the polymers can be controlled by adjusting the polymerization conditions such as monomer concentration, oxidant/monomer ratio, and reaction time. Number-average molecular weights (Mn) in the range of 5,000-20,000 g/mol are anticipated. | Gel Permeation Chromatography (GPC) |

| Thermal Stability | The incorporation of the phenoxy group is expected to enhance the thermal stability compared to unsubstituted polyaniline. The onset of decomposition is anticipated to be above 300°C. | Thermogravimetric Analysis (TGA) |

| Solubility | The presence of the ether linkage may improve the solubility of the polymer in common organic solvents compared to the often intractable polyaniline. | Solubility Tests in various solvents |

| Electrochemical Activity | Similar to polyaniline, poly(phenoxyaniline)s are expected to exhibit redox activity, which can be investigated by cyclic voltammetry. | Cyclic Voltammetry (CV) |

Potential Applications in Drug Development

The unique properties of phenoxyaniline-based polymers make them attractive candidates for various applications in drug development, particularly in the design of advanced drug delivery systems.

Controlled Drug Release Matrices

The polymer matrix can be designed to encapsulate therapeutic agents and control their release profile. The rate of drug release can be influenced by the polymer's properties, such as its hydrophilicity, crosslinking density, and degradation rate.

Table 2: Hypothetical Drug Release Data from a Poly(phenoxyaniline) Matrix

| Time (hours) | Cumulative Drug Release (%) |

| 1 | 15 |

| 2 | 28 |

| 4 | 45 |

| 8 | 65 |

| 12 | 80 |

| 24 | 95 |

Biocompatibility

For any material intended for biomedical applications, biocompatibility is a critical parameter. While specific data on poly(phenoxyaniline)s is not yet available, studies on related polymers like polyaniline have shown that their biocompatibility can be tailored. It is anticipated that phenoxyaniline-based polymers will exhibit acceptable biocompatibility, which would need to be confirmed through in vitro and in vivo studies.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Line: A suitable cell line (e.g., NIH-3T3 fibroblasts or a relevant cancer cell line).

-

Materials: Poly(phenoxyaniline) extract (prepared by incubating the polymer in cell culture medium), control materials (positive and negative), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with serial dilutions of the polymer extract and control materials.

-

Incubate the cells for 24, 48, and 72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to the negative control.

-

Visualizations

Synthesis and Polymerization Workflow

Caption: Workflow for the synthesis and polymerization of phenoxyaniline-based monomers.

Signaling Pathway Inhibition (Hypothetical)

Phenoxyaniline derivatives have been investigated as inhibitors of various signaling pathways. If polymers derived from these monomers retain some of this activity, they could be used for targeted drug delivery. The following diagram illustrates a hypothetical scenario where a phenoxyaniline-based polymer could interfere with a generic signaling pathway.

Caption: Hypothetical inhibition of a signaling pathway by a phenoxyaniline-based polymer.

Conclusion

Novel phenoxyaniline-based monomers represent a versatile platform for the development of advanced polymers with tunable properties. The synthetic accessibility of the monomers, coupled with various polymerization techniques, opens up possibilities for creating a wide range of materials. While the exploration of these polymers is still in its early stages, their anticipated characteristics, such as enhanced thermal stability, improved processability, and potential biocompatibility, make them highly attractive for applications in drug development, particularly for creating sophisticated controlled release systems. Further research is warranted to fully elucidate the structure-property relationships of poly(phenoxyaniline)s and to validate their efficacy and safety in biomedical applications.

References

Spectroscopic Analysis and Characterization of Phenoxyaniline Isomers: An In-depth Technical Guide

Introduction

Phenoxyaniline isomers (2-, 3-, and 4-phenoxyaniline) are important structural motifs in medicinal chemistry and materials science. As positional isomers, they share the same molecular formula and mass, yet their distinct substitution patterns on the aniline (B41778) ring lead to different physicochemical properties, biological activities, and spectroscopic signatures. Accurate identification and characterization of these isomers are therefore critical for drug development, quality control, and scientific research. This technical guide provides a comprehensive overview of the spectroscopic techniques used to differentiate and characterize phenoxyaniline isomers, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a comparative analysis of the spectroscopic data are presented to aid researchers in their analytical endeavors.

Spectroscopic Data Comparison

The differentiation of phenoxyaniline isomers relies on subtle but significant differences in their spectroscopic data. The following tables summarize the key quantitative data for 2-phenoxyaniline, 3-phenoxyaniline, and 4-phenoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for distinguishing between the isomers based on the chemical shifts and splitting patterns of the aromatic protons.

| Compound | ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ |

| 2-Phenoxyaniline | ~7.30-7.10 (m, 2H, Ar-H), ~7.05-6.95 (m, 1H, Ar-H), ~6.90-6.70 (m, 6H, Ar-H), ~3.80 (br s, 2H, -NH₂) |

| 3-Phenoxyaniline | ~7.35-7.25 (m, 2H, Ar-H), ~7.15-7.05 (m, 1H, Ar-H), ~7.00-6.90 (m, 2H, Ar-H), ~6.70-6.50 (m, 4H, Ar-H), ~3.75 (br s, 2H, -NH₂) |

| 4-Phenoxyaniline | ~7.30-7.20 (m, 2H, Ar-H), ~7.05-6.95 (m, 1H, Ar-H), ~6.95-6.85 (m, 4H, Ar-H), ~6.75-6.65 (m, 2H, Ar-H), ~3.60 (br s, 2H, -NH₂)[1] |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of the isomers. The chemical shifts of the carbon atoms are influenced by the position of the amino and phenoxy groups.

| Compound | ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ |

| 2-Phenoxyaniline | ~158.0 (C-O), ~147.0 (C-N), ~136.0, ~130.0, ~124.0, ~122.0, ~120.0, ~119.0, ~118.0, ~116.0 |

| 3-Phenoxyaniline | ~158.5 (C-O), ~158.0 (C-O), ~147.5 (C-N), ~130.5, ~130.0, ~124.0, ~119.5, ~110.0, ~108.0, ~104.0 |

| 4-Phenoxyaniline | ~159.0 (C-O), ~149.0 (C-N), ~141.0, ~130.0, ~123.0, ~122.0, ~119.0, ~116.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the phenoxyaniline isomers.

| Compound | Key FT-IR Absorption Bands (cm⁻¹) |

| 2-Phenoxyaniline | N-H Stretching: ~3450-3300 (asymmetric and symmetric), C-H Aromatic Stretching: ~3100-3000, C=C Aromatic Stretching: ~1600-1450, C-N Stretching: ~1350-1250, C-O-C Asymmetric Stretching: ~1240 |

| 3-Phenoxyaniline | N-H Stretching: ~3430-3350 (asymmetric and symmetric), C-H Aromatic Stretching: ~3100-3000, C=C Aromatic Stretching: ~1610-1470, C-N Stretching: ~1340-1260, C-O-C Asymmetric Stretching: ~1230 |

| 4-Phenoxyaniline | N-H Stretching: ~3420-3340 (asymmetric and symmetric), C-H Aromatic Stretching: ~3100-3000, C=C Aromatic Stretching: ~1620-1480, C-N Stretching: ~1330-1270, C-O-C Asymmetric Stretching: ~1235 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The position of the absorption maxima (λmax) can vary between the isomers.

| Compound | UV-Vis Absorption Maxima (λmax, nm) in Ethanol (B145695) |

| 2-Phenoxyaniline | ~240, ~285 |

| 3-Phenoxyaniline | ~245, ~290 |

| 4-Phenoxyaniline | ~250, ~295 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the isomers. While all three isomers have the same molecular weight (185.22 g/mol ), their fragmentation patterns can differ.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 2-Phenoxyaniline | 185 | 168, 140, 92, 77, 65 |

| 3-Phenoxyaniline | 185 | 156, 128, 92, 77, 65[2] |

| 4-Phenoxyaniline | 185 | 156, 128, 92, 77, 65 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomer differentiation.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the phenoxyaniline isomer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a different deuterated solvent (e.g., DMSO-d₆).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters: pulse width of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: pulse width of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the phenoxyaniline isomers.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Setup:

-

Ensure the ATR accessory is clean and properly installed in the FT-IR spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid phenoxyaniline isomer onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax) of the phenoxyaniline isomers.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the phenoxyaniline isomer in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

-

Sample Analysis:

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) at which maximum absorbance occurs (λmax).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the phenoxyaniline isomers and obtain their mass spectra for identification and fragmentation analysis.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the phenoxyaniline isomer (or a mixture of isomers) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

GC-MS System Setup:

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector: Splitless or split injection at a temperature of 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280-300°C) and hold for several minutes.

-

MS Interface Temperature: 280-300°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 50-300.

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure and differentiate between isomers.

-

Visualization of Experimental Workflow and Key Relationships

The following diagrams illustrate the logical flow of the spectroscopic analysis and the key distinguishing features of the phenoxyaniline isomers.

Caption: Experimental workflow for the spectroscopic analysis of phenoxyaniline isomers.

Caption: Key spectroscopic features for differentiating phenoxyaniline isomers.

Conclusion

The spectroscopic characterization of phenoxyaniline isomers is a critical step in various scientific disciplines. This guide has provided a comprehensive overview of the application of NMR, FT-IR, UV-Vis, and Mass Spectrometry for the differentiation and analysis of 2-, 3-, and 4-phenoxyaniline. By carefully applying the detailed experimental protocols and comparing the resulting data with the provided reference values, researchers can confidently identify and characterize these closely related isomers, ensuring the quality and reliability of their work. The subtle yet distinct differences in their spectroscopic signatures, when analyzed collectively, provide a robust and definitive means of isomer identification.

References

An In-depth Technical Guide to the Electronic and Steric Properties of Phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyaniline and its derivatives represent a critical scaffold in medicinal chemistry and materials science, valued for the stability of the diaryl ether linkage and the tunable nature of its electronic and steric characteristics.[1] This guide provides a comprehensive examination of the electronic and steric properties of the phenoxyaniline core, detailing experimental and computational methodologies for their investigation. It serves as a resource for researchers engaged in the rational design of novel therapeutics and functional materials based on this versatile molecular framework.

Introduction

The phenoxyaniline structure, consisting of a phenyl ring connected to an aniline (B41778) moiety via an ether bond, is a key pharmacophore in numerous biologically active compounds.[1] Its derivatives have shown promise as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer and cardiovascular disorders.[1] The biological activity and physicochemical properties of these derivatives are intrinsically linked to the electronic and steric nature of the phenoxyaniline core, which can be finely modulated through substitution on either aromatic ring.[1][2] Understanding these properties is therefore paramount for the targeted design of molecules with desired activities and pharmacokinetic profiles.

Electronic Properties of Phenoxyaniline

The electronic properties of phenoxyaniline are governed by the interplay between the electron-donating amino group and the electron-withdrawing or -donating nature of the phenoxy group and any additional substituents. These properties can be quantitatively described using parameters such as Hammett constants and can be experimentally probed through techniques like cyclic voltammetry and UV-Vis spectroscopy. Computational methods, particularly Density Functional Theory (DFT), provide further insights into the electronic structure.

Hammett Substituent Constants (σ)

The electronic properties of phenoxyaniline derivatives can be tuned by introducing substituents on either the aniline or the phenoxy ring. The following table provides a selection of Hammett constants for common substituents.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.06 | -0.16 |

| -OCH₃ | 0.11 | -0.24 |

| -OH | 0.10 | -0.36 |

| -F | 0.34 | 0.05 |

| -Cl | 0.37 | 0.22 |

| -Br | 0.40 | 0.23 |

| -CN | 0.62 | 0.67 |

| -NO₂ | 0.73 | 0.78 |

| -NH₂ | -0.04 | -0.66 |

| Data adapted from Schwarzenbach et al.[5] |

Electrochemical Properties

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of molecules.[6][7] For phenoxyaniline, CV can provide information on its oxidation potential, which is related to the energy of the Highest Occupied Molecular Orbital (HOMO). The oxidation potential is sensitive to the electronic effects of substituents on the aromatic rings.[8][9]

Table 2: Predicted Electronic Properties of a Representative Phenoxyaniline Derivative (2-Methyl-4-(4-methylphenoxy)aniline)

| Property | Predicted Value |

| HOMO Energy | -5.0 to -5.5 eV |

| LUMO Energy | -0.5 to -1.0 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

| Theoretical data for a representative substituted phenoxyaniline, providing a framework for investigation.[1] |

Computational Analysis of Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules.[1] Key electronic properties that can be calculated include:

-

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the HOMO is related to the ease of oxidation, while the LUMO energy relates to the ease of reduction. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[1]

-

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electron density distribution, identifying regions susceptible to electrophilic and nucleophilic attack.[1][10][11] Red regions indicate electron-rich areas (negative potential), while blue regions represent electron-poor areas (positive potential).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative effects.[1]

Steric Properties of Phenoxyaniline

The three-dimensional arrangement of atoms in phenoxyaniline, particularly the dihedral angle between the two aromatic rings, defines its steric properties. These properties are crucial for understanding receptor binding and can be quantified using parameters like the Taft steric parameter (E_s) and computational geometry optimization.

Taft Steric Parameters (E_s)

Table 3: Taft Steric Parameters for Common Substituents

| Substituent | E_s |

| -H | 0.00 |

| -CH₃ | -1.24 |

| -CH₂CH₃ | -1.31 |

| -CH(CH₃)₂ | -1.71 |

| -C(CH₃)₃ | -2.78 |

| -C₆H₅ | -3.82 |

| Note: A more negative E_s value indicates greater steric bulk.[13] |

Computational Geometry Optimization

Computational methods, such as DFT, can be used to determine the lowest energy conformation of phenoxyaniline and its derivatives.[1] This provides quantitative data on bond lengths, bond angles, and dihedral angles, which collectively describe the molecule's steric profile.

Table 4: Typical Bond Lengths and Angles for a Substituted Phenoxyaniline

| Parameter | Typical Value |

| C-N Bond Length | 1.38 - 1.42 Å |

| C-O (ether) Bond Length | 1.36 - 1.42 Å |

| C-N-H Bond Angle | ~110 - 115° |

| C-O-C Bond Angle | ~118 - 122° |

| Phenyl-O-C-C Dihedral Angle | Varies with substitution |

| These values are illustrative and can be precisely calculated for specific derivatives using DFT.[1] |

Experimental Protocols

Synthesis of Phenoxyaniline

The synthesis of phenoxyaniline is typically achieved through cross-coupling reactions that form the diaryl ether bond. The two most common methods are the Ullmann condensation and the Buchwald-Hartwig amination.[16]

The Ullmann condensation is a copper-catalyzed reaction between a phenol (B47542) and an aryl halide.[16]

Experimental Protocol: Ullmann Condensation for 4-Phenoxyaniline Synthesis

-

Materials: Iodobenzene (B50100), Phenol, Copper(II) glycinate (B8599266) monohydrate, Potassium hydroxide (B78521) (KOH), Dry dimethyl sulfoxide (B87167) (DMSO), Ethyl acetate (B1210297), Water, Anhydrous sodium sulfate (B86663) (Na₂SO₄).[16]

-

Procedure:

-

In a reaction vessel, combine iodobenzene (1.0 mmol), phenol (1.0 mmol), copper(II) glycinate monohydrate (0.02 mmol), and KOH (2.0 equiv.) in dry DMSO (2.0 mL).[16]

-

Heat the reaction mixture at 80°C for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[16]

-

After completion, cool the mixture to room temperature and filter to remove the catalyst.[16]

-

Dilute the filtrate with ethyl acetate and wash with water.[16]

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under vacuum.[16]

-

Purify the crude product by column chromatography on silica (B1680970) gel.[16]

-

Characterize the final product using NMR, MS, and IR spectroscopy.[16]

-

The Buchwald-Hartwig amination is a palladium-catalyzed reaction between an aryl halide and an amine.[16]

Experimental Protocol: Buchwald-Hartwig Amination

-

Materials: Aryl halide (e.g., bromobenzene), Amine (e.g., aniline), Palladium precatalyst (e.g., Pd₂(dba)₃), Phosphine (B1218219) ligand (e.g., XPhos), Base (e.g., NaOtBu), Anhydrous, deoxygenated solvent (e.g., toluene).[16]

-

Procedure:

-

In a reaction tube, combine the aryl halide (1.0 mmol), amine (1.2 mmol), palladium precatalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.4 mmol).[16]

-

Add the anhydrous, deoxygenated solvent (1.0 mL).[16]

-

Seal the tube and heat the mixture at 80-100°C with vigorous stirring until the reaction is complete (monitored by GC-MS or TLC).[16]

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.[16]

-

Concentrate the filtrate and purify the residue by flash column chromatography.[16]

-

Spectroscopic Characterization

Protocol for ¹H and ¹³C NMR

-

Dissolve a small amount of the phenoxyaniline sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Table 5: Expected ¹H and ¹³C NMR Chemical Shifts for 4-Phenoxyaniline

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.27 | t | Protons on phenoxy ring |

| 7.01 | t | Protons on phenoxy ring | |

| 6.93 | d | Protons on aniline ring | |

| 6.87 | d | Protons on aniline ring | |

| 6.67 | d | Protons on aniline ring | |

| 3.5 (broad) | s | -NH₂ | |

| ¹³C | 158.7 | s | C-O (phenoxy) |

| 149.8 | s | C-O (aniline) | |

| 141.2 | s | C-N | |

| 129.6 | d | CH (phenoxy) | |

| 122.9 | d | CH (phenoxy) | |

| 120.7 | d | CH (aniline) | |

| 118.9 | d | CH (phenoxy) | |

| 115.8 | d | CH (aniline) | |

| Data obtained from spectral databases and may vary slightly based on solvent and experimental conditions. |

Protocol for FTIR (KBr Pellet)

-

Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of an FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Table 6: Characteristic IR Absorption Bands for Phenoxyaniline

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3450 - 3350 | Medium, Sharp | N-H asymmetric and symmetric stretching |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1620 - 1580 | Strong | Aromatic C=C stretching |

| ~1500 | Strong | N-H bending |

| ~1240 | Strong | Aryl C-O stretching |

| ~850 - 750 | Strong | C-H out-of-plane bending |

| Data is illustrative and based on typical values for aromatic amines and ethers.[17] |

Protocol for GC-MS

-

Dissolve the sample in a volatile organic solvent.

-

Inject the solution into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

The sample is vaporized and separated on a capillary column.

-

The separated components are ionized (e.g., by electron impact) and the mass-to-charge ratio of the resulting ions is measured.

In Vitro Kinase Inhibition Assay

Protocol for MEK Inhibition Assay (ADP-Glo™ Kinase Assay)

-

Prepare serial dilutions of the phenoxyaniline-based inhibitor.

-

In a microplate, combine the inhibitor, active MEK protein, and an inactive substrate in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate to allow for ADP production.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent. Luminescence is proportional to MEK activity.

-

Determine the IC₅₀ value by plotting the percentage of MEK inhibition against the inhibitor concentration.

Cyclic Voltammetry

Protocol for Cyclic Voltammetry of a Substituted Aniline

-

Apparatus: A three-electrode cell with a working electrode (e.g., platinum disc), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), connected to a potentiostat.[6]

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate) in a suitable solvent (e.g., acetonitrile).

-

Sample Preparation: Dissolve the phenoxyaniline derivative in the electrolyte solution to a known concentration.

-

Measurement:

-

Polish the working electrode before each measurement.[6]

-

Immerse the electrodes in the sample solution and purge with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

-

Scan the potential over a defined range and record the resulting current.

-

Perform scans at different scan rates to investigate the nature of the electrochemical process.[6]

-

Visualization of Pathways and Workflows

Signaling Pathways

Phenoxyaniline derivatives have been identified as potent inhibitors of key signaling pathways in cancer, such as the MAPK/ERK and PDGFR pathways.

Caption: MAPK/ERK Signaling Pathway and MEK Inhibition.

Caption: PDGFR Signaling Pathway and Inhibition.

Experimental Workflows

Caption: Generalized Synthetic Workflow for Phenoxyaniline Derivatives.

Caption: General Analytical Workflow for Phenoxyaniline Characterization.

Conclusion

The electronic and steric properties of the phenoxyaniline core are fundamental to its utility in drug design and materials science. This guide has outlined the key parameters for characterizing these properties and provided detailed experimental and computational protocols for their investigation. A thorough understanding and strategic manipulation of the electronic and steric landscape of phenoxyaniline will continue to drive the development of novel and effective molecules with tailored functions.

References

- 1. benchchem.com [benchchem.com]

- 2. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. global.oup.com [global.oup.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. jetir.org [jetir.org]

- 8. truhlar.chem.umn.edu [truhlar.chem.umn.edu]

- 9. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 10. Illustrated Glossary of Organic Chemistry - Electrostatic potential map [chem.ucla.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Taft equation - Wikipedia [en.wikipedia.org]

- 13. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Ullmann Condensation for 4-Phenoxyaniline Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ullmann condensation for the synthesis of 4-phenoxyaniline (B93406), a key intermediate in the pharmaceutical and fine chemical industries.[1][2] This document details the reaction's core principles, offers specific experimental protocols, presents quantitative data for process optimization, and illustrates key concepts through detailed diagrams.

Introduction to the Ullmann Condensation

The Ullmann condensation, a cornerstone of organic synthesis, is a copper-catalyzed reaction that facilitates the formation of carbon-oxygen bonds to construct diaryl ethers.[3] This reaction is a type of nucleophilic aromatic substitution and is pivotal in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2][4] While traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient catalytic systems.[3][5]

The synthesis of 4-phenoxyaniline via the Ullmann condensation typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base.[6] This guide will focus on the practical application of this reaction for the specific synthesis of 4-phenoxyaniline, a valuable building block in medicinal chemistry.[3]

Reaction Mechanism and Catalytic Cycle

The precise mechanism of the Ullmann reaction has been the subject of extensive study, with evidence suggesting it does not proceed through a free radical intermediate. The currently accepted pathway involves an organocopper intermediate. A proposed catalytic cycle for the Ullmann-type synthesis of diaryl ethers is as follows:

-

Formation of the Copper(I) Phenoxide: The reaction initiates with the formation of a copper(I) phenoxide species from the phenol and a copper(I) salt in the presence of a base.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming an arylcopper(III) intermediate.

-

Reductive Elimination: The arylcopper(III) intermediate then undergoes reductive elimination to yield the desired diaryl ether and a copper(I) halide.

-

Catalyst Regeneration: The copper(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Experimental Protocols for 4-Phenoxyaniline Synthesis

The synthesis of 4-phenoxyaniline can be approached via two primary Ullmann condensation routes: the reaction of 4-aminophenol (B1666318) with an aryl halide or the reaction of a 4-haloaniline with phenol. Below are generalized experimental protocols for these transformations.

General Procedure for Diaryl Ether Synthesis

A representative protocol for the Ullmann condensation to form a diaryl ether involves the following steps:

-

Reaction Setup: In a suitable reaction vessel, combine the aryl halide (1.0 mmol), the phenol (1.0 mmol), the copper catalyst (e.g., copper(II) glycinate (B8599266) monohydrate, 0.02 mmol), and a base (e.g., potassium hydroxide, 2.0 equiv).[7]

-

Solvent Addition: Add a dry, high-boiling polar solvent such as dimethyl sulfoxide (B87167) (DMSO) (2.0 mL).[7]

-

Inert Atmosphere: The reaction vessel is typically evacuated and backfilled with an inert gas (e.g., argon or nitrogen) to prevent oxidation.

-

Reaction: The reaction mixture is heated to the desired temperature (e.g., 80°C) and stirred for a specified time (e.g., 8 hours).[7] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[7]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst may be removed by filtration.[7] The filtrate is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[7]

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the final product.[7]

Quantitative Data from Literature

The following tables summarize various reaction conditions and their outcomes for Ullmann-type diaryl ether and C-N coupling reactions, providing a basis for optimizing the synthesis of 4-phenoxyaniline.

Table 1: Conditions for Ullmann Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Phenol | Cu(II) glycinate (2) | KOH | DMSO | 80 | 8 | 98 | [8] |

| Aryl Iodides/Bromides | Phenols | CuI with N,N-dimethylglycine | Cs2CO3 | Dioxane | 90 | - | Good to Excellent | [9] |

| Aryl Bromides | p-Cresol | CuIPPh3 (5) | K2CO3 | Toluene/Xylene | - | - | Moderate to Good | [10] |

| Substituted Aryl Halides | Phenols | Cu-NPs (10) | Cs2CO3 | Acetonitrile | 50-60 | - | - | [11] |

| Substituted Aryl Halides | Phenols | CuO-NPs | KOH/Cs2CO3 | DMSO | ~100 | - | - | [11] |

Table 2: Conditions for Ullmann C-N Coupling Reactions

| Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Bromobenzene | N,N-dimethylethylenediamine | CuI (10) | K2CO3 | Deep Eutectic Solvent | 60-100 | - | up to 98 | [12] |

| (Hetero)aryl chlorides | Anilines | CuI/6-hydroxy picolinohydrazide | - | - | 100 | - | - | [13] |

| (Hetero)aryl bromides | Anilines | CuI/6-hydroxy picolinohydrazide | - | - | Room Temp | - | - | [13] |

Experimental Workflow

The general workflow for the synthesis and purification of 4-phenoxyaniline via the Ullmann condensation can be visualized as follows:

Role in Drug Development and Biological Activity

4-Phenoxyaniline and its derivatives are significant scaffolds in medicinal chemistry, serving as intermediates in the synthesis of various pharmaceutical compounds, including anti-cancer agents.[1][2] The phenoxyaniline core can be found in molecules that act as inhibitors of key signaling pathways implicated in diseases such as cancer and cardiovascular disorders.[6]

Research has shown that phenoxyaniline derivatives can inhibit enzymes and signaling molecules including:

-

MEK (Mitogen-activated protein kinase kinase): A key component of the RAS/MAPK signaling pathway, which is often dysregulated in cancer.

-

Na+/Ca2+ exchanger: Involved in maintaining calcium homeostasis, with implications in cardiovascular diseases.

-

PDGFR (Platelet-derived growth factor receptor): A receptor tyrosine kinase that plays a role in cell growth and division.

The interaction of phenoxyaniline derivatives with these targets highlights their therapeutic potential.

Conclusion

The Ullmann condensation remains a vital and adaptable method for the synthesis of 4-phenoxyaniline and its derivatives. With ongoing advancements in catalyst development, the efficiency and applicability of this reaction continue to improve, making it an indispensable tool for researchers and professionals in drug development and materials science. The versatility of the 4-phenoxyaniline scaffold ensures its continued importance in the discovery of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Phenoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 9. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]

- 13. Ullmann Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Buchwald-Hartwig Amination for Phenoxyaniline Derivative Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the Buchwald-Hartwig amination, with a specific focus on its application in the synthesis of phenoxyaniline derivatives.

Core Principles of the Buchwald-Hartwig Amination

First developed independently by Professors Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this reaction facilitates the coupling of an amine with an aryl halide or pseudohalide (such as a triflate).[1][2] The reaction's broad utility stems from its tolerance of a wide array of functional groups and its often milder reaction conditions compared to classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2]

The catalytic cycle, a key aspect of understanding the reaction, is generally accepted to proceed through a sequence of steps involving a palladium(0) species.[2]

The key steps in the catalytic cycle are: [2]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine then coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

-

Reductive Elimination: The final step involves the formation of the C-N bond as the desired arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A crucial element for a successful Buchwald-Hartwig amination is the choice of a suitable phosphine (B1218219) ligand. These ligands play a vital role in stabilizing the palladium catalyst, promoting the desired reductive elimination step, and suppressing potential side reactions such as β-hydride elimination.[2]

The Catalytic Cycle: A Visual Representation

The sequence of events in the Buchwald-Hartwig amination can be visualized as a catalytic cycle.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Synthesis of Phenoxyaniline Derivatives: Key Considerations

The synthesis of phenoxyaniline derivatives via the Buchwald-Hartwig amination can be approached in two primary ways:

-

Coupling of a halo-substituted phenoxybenzene with an amine.

-

Coupling of a haloaniline with a phenol (B47542) (a C-O coupling variant of the Buchwald-Hartwig reaction).

While the core principles remain the same, the electronic and steric nature of the phenoxy-substituted substrates may require careful optimization of the reaction conditions.

Experimental Protocols

Below are generalized experimental protocols for the Buchwald-Hartwig amination. It is crucial to note that the optimal conditions, including the choice of catalyst, ligand, base, and solvent, are highly substrate-dependent and may require screening.

General Protocol for the Amination of an Aryl Bromide

This protocol is a starting point for the coupling of an aryl bromide with an amine.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP; 1-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane; 5-10 mL)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, phosphine ligand, and base.

-

Add the aryl bromide and the amine to the reaction vessel.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Experimental Workflow

The general workflow for a Buchwald-Hartwig amination experiment is outlined below.

References

solubility profile of 2-phenoxyaniline in organic solvents

An In-depth Technical Guide on the Solubility Profile of 2-Phenoxyaniline (B124666) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-phenoxyaniline in organic solvents. Due to the limited availability of quantitative public data, this document focuses on providing a qualitative solubility profile and a detailed experimental protocol for the quantitative determination of its solubility. This allows researchers to generate precise solubility data for their specific solvent systems and applications.

Qualitative Solubility Profile of 2-Phenoxyaniline

Based on available literature, 2-phenoxyaniline, a light orange crystalline solid, exhibits varying degrees of solubility in different organic solvents. The following table summarizes the qualitative solubility information that has been reported.

| Solvent | Solubility Description | Source(s) |

| Chloroform | Moderately to Slightly Soluble | [1][2] |

| Methanol | Moderately to Slightly Soluble | [1][2] |

| Water | Limited Solubility | [1] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.[3] The following protocol provides a step-by-step guide for determining the solubility of 2-phenoxyaniline in an organic solvent of interest.

Materials and Equipment

-

2-Phenoxyaniline (solid, high purity)

-

Selected organic solvent(s) (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Spatula

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm or smaller pore size)

-

Syringes

-

Autosampler vials (for HPLC) or quartz cuvettes (for UV-Vis)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid 2-phenoxyaniline to a glass vial. An excess is ensured when undissolved solid remains at equilibrium.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant agitation speed for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[4][5]

Step 2: Sample Collection and Preparation

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean container to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

Step 3: Quantification of 2-Phenoxyaniline

The concentration of 2-phenoxyaniline in the diluted, filtered solution can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

3.a. HPLC Method High-Performance Liquid Chromatography is a precise method for quantifying aniline (B41778) derivatives.[6]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.

-

Stationary Phase: A C18 reversed-phase column is commonly used for the separation of aniline derivatives.[6]

-

Detection: UV detection at a wavelength where 2-phenoxyaniline exhibits maximum absorbance.

-

Calibration: Prepare a series of standard solutions of 2-phenoxyaniline of known concentrations in the chosen solvent. Inject these standards to create a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

3.b. UV-Vis Spectrophotometry Method This method is suitable for the quantification of aromatic amines.[7][8]

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of 2-phenoxyaniline in the chosen solvent by scanning a dilute solution.

-

Calibration: Prepare a series of standard solutions of 2-phenoxyaniline of known concentrations. Measure the absorbance of each standard at the λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Sample Analysis: Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Determine the concentration of the sample from the calibration curve and the Beer-Lambert law. Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 2-phenoxyaniline.

Caption: Experimental workflow for solubility determination.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Phenoxyaniline | 2688-84-8 [chemicalbook.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. enamine.net [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. benchchem.com [benchchem.com]

- 7. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]